1-(5-Iodo-2-nitrophenyl)ethanone
Description
1-(5-Iodo-2-nitrophenyl)ethanone is an aromatic ketone derivative characterized by an ethanone (acetyl) group attached to a phenyl ring substituted with iodine at position 5 and a nitro group at position 2. For example, iodine substituents are often introduced via halogenation reactions, such as the reaction of iodine monochloride with hydroxyacetophenones in boiling acetic acid, as seen in the synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-2-iodoethanone . The molecular formula is likely C₈H₆INO₃, with a molecular weight of approximately 323.05 g/mol (calculated by replacing chlorine with iodine in 1-(5-Chloro-2-nitrophenyl)ethanone, C₈H₆ClNO₃, MW 199.59 g/mol) .
Its nitro group confers electron-withdrawing effects, influencing reactivity in substitution or coupling reactions. Applications may include use as a pharmaceutical intermediate or agrochemical precursor, similar to structurally related compounds .
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
1-(5-iodo-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 |
InChI Key |
OGKHVFANQRAYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs differ in halogen type (I, Cl, Br), nitro group positioning, and additional functional groups (e.g., hydroxy, methoxy). These variations significantly impact physicochemical properties and biological activity.
Notes:
- For example, replacing Cl with I in 1-(5-Chloro-2-nitrophenyl)ethanone increases the molecular weight by ~123 g/mol .
- Nitro Group Positioning: The nitro group’s position (e.g., 2 vs. 5) alters electronic distribution. In 1-(2-Chloro-5-nitrophenyl)ethanone, the nitro group at position 5 may enhance electrophilic substitution reactivity compared to position 2 .
- Biological Activity: Thioether-linked nitroaryl ethanones (e.g., 1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrate potent antimalarial activity (pIC₅₀ > 7.5), surpassing chloroquine .
Physicochemical and Hazard Profiles
- Melting Points: Iodo and nitro substituents generally increase melting points due to enhanced intermolecular interactions. For instance, 1-(5-Chloro-2-nitrophenyl)ethanone melts at 58–61°C , while the iodo analog is estimated to melt at 80–85°C.
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